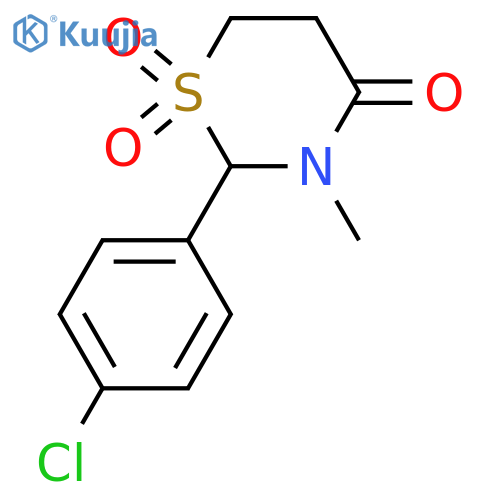

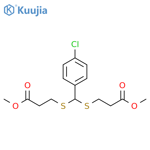

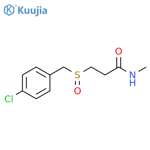

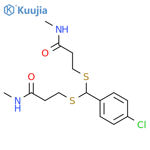

Synthetic studies on chlormezanone

,

Zhonghua Yaoxue Zazhi,

1991,

43(6),

437-46